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Compound of Interest

Compound Name: CH6953755

Cat. No.: B2695209

In the landscape of targeted cancer therapy, small molecule kinase inhibitors play a pivotal role.
This guide provides a detailed, data-driven comparison of two notable SRC family kinase (SFK)
inhibitors: CH6953755 and saracatinib. This objective analysis is intended for researchers,
scientists, and drug development professionals to facilitate informed decisions in oncological
and related research fields.

Overview and Mechanism of Action

CH6953755 is a potent and highly selective, orally active inhibitor of YES1 kinase, a member of
the SRC protein tyrosine kinase family.[1][2] It has demonstrated significant antitumor activity in
preclinical models of cancers with YES1 gene amplification.[1][3] The mechanism of action for
CH6953755 centers on its ability to inhibit the autophosphorylation of YES1 at Tyr426, which is
crucial for its enzymatic activity.[2] This inhibition subsequently impacts downstream signaling
pathways, including the regulation of Yes-associated protein 1 (YAP1) activity, which is involved
in cell proliferation.[2][3]

Saracatinib (AZD0530) is a potent, orally bioavailable dual inhibitor of both the SRC family of
non-receptor tyrosine kinases and the Abelson murine leukemia viral oncogene homolog 1
(ADbl) kinase.[4][5] Its mechanism involves competitively binding to the ATP-binding pocket of
these kinases, thereby preventing their phosphorylation and subsequent activation.[4] This
action blocks downstream signaling cascades that regulate cellular processes such as
proliferation, survival, migration, and invasion.[4][6] Saracatinib has been investigated in a
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broad range of clinical trials for various cancers and other conditions, including idiopathic
pulmonary fibrosis and Alzheimer's disease.[7][8][9]

Comparative Kinase Inhibition Profile

The selectivity and potency of kinase inhibitors are critical determinants of their therapeutic
window and potential off-target effects. The following tables summarize the in vitro inhibitory
activities of CH6953755 and saracatinib against a panel of kinases.

Table 1: Inhibitory Activity (IC50) of CH6953755 against SRC Family Kinases (SFKSs)

Kinase IC50 (nM)
YES1 1.8[1]
SRC >1000
FYN 120

LYN 110

LCK 140

Data sourced from a comparative study of
CH6953755, dasatinib, and bosutinib.[10]

Table 2: Inhibitory Activity (IC50) of Saracatinib against a Panel of Tyrosine Kinases
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Kinase IC50 (nM) Assay Type
c-Src 2.7[41[6] Cell-free
Lck <4[4] Cell-free
c-Yes 4[4] Cell-free
Lyn 5[4] Cell-free
Fyn 4-10[4] Cell-free
Fogr 4-10[4] Cell-free
Blk 4-10[4] Cell-free
v-Abl 30[4][6] Cell-free

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways targeted by these inhibitors and typical
experimental workflows are provided below to enhance understanding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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